Deterenol Hydrochloride

Beschreibung

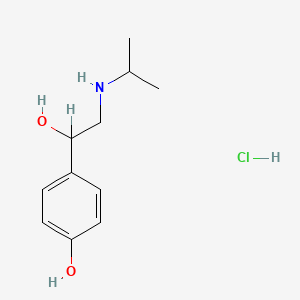

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOGVIILDSYTNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945922 |

Source

|

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-36-3 |

Source

|

| Record name | Benzenemethanol, 4-hydroxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deterenol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DETERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCH64O2H56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Deterenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol hydrochloride, also known as Isopropylnorsynephrine or Isopropyloctopamine, is a synthetic stimulant that functions as a non-selective β-adrenergic receptor agonist.[1][2][3] Its chemical structure, a phenethanolamine derivative, allows it to interact with both β1 and β2 adrenergic receptors, leading to a range of physiological effects, including increased heart rate, bronchodilation, and lipolysis.[3] This guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | [3] |

| Synonyms | Deterenol HCl, Isopropylnorsynephrine HCl, Isopropyloctopamine HCl | [1][2] |

| Chemical Formula | C₁₁H₁₈ClNO₂ | [4] |

| Molecular Weight | 231.72 g/mol | [4] |

| Melting Point | 155-157 °C | [3] |

| Solubility | Soluble in DMSO; Slightly soluble in water and acetonitrile. | [1][3] |

| Predicted pKa | Amine: 9.5 ± 0.1, Phenol: 10.2 ± 0.2 | N/A |

| Predicted LogP | 1.35 | N/A |

Synthesis

A common synthetic route to this compound involves the reduction of an α-aminoketone precursor. A detailed experimental protocol is outlined below.

Synthesis of this compound from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride

This procedure details the catalytic hydrogenation of the ketone precursor to yield the final product.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1.0 g of 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride in 15 mL of methanol (B129727).

-

Catalyst Addition: To this solution, add 50 mg of 10% Palladium on activated carbon.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Maintain a hydrogen atmosphere at atmospheric pressure.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Work-up: After 24 hours, filter the reaction mixture to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure.

-

Purification: Recrystallize the resulting residue from methanol to obtain colorless crystals of this compound. The expected yield is approximately 91%.

Workflow for the Synthesis of this compound:

References

Technical Guide: Synthesis Pathways for Isopropyloctopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyloctopamine, also known as Deterenol, is a synthetic compound classified as a β-adrenergic agonist. It is structurally related to the endogenous biogenic amine octopamine (B1677172) and the pharmaceutical agent isoproterenol. Due to its pharmacological activity, isopropyloctopamine has been investigated for various applications, although it has also been identified as an undeclared ingredient in some dietary supplements, raising safety concerns. This technical guide provides an in-depth overview of the plausible synthesis pathways for isopropyloctopamine, focusing on the core chemical reactions and methodologies. Detailed experimental protocols, based on analogous syntheses of related β-adrenergic agonists, are presented to provide a practical framework for researchers. Additionally, this guide outlines the signaling pathways associated with octopamine receptors to provide a biological context for the synthesized compound.

Introduction

Isopropyloctopamine (4-[1-hydroxy-2-(isopropylamino)ethyl]phenol) is a synthetic derivative of octopamine, a naturally occurring biogenic amine in invertebrates that functions as a neurotransmitter, neuromodulator, and neurohormone. In vertebrates, octopamine is present in trace amounts and is considered a trace amine. The addition of an isopropyl group to the amine function of octopamine significantly modifies its pharmacological profile, leading to potent β-adrenergic agonism. This structural modification is a common strategy in medicinal chemistry to enhance the activity and selectivity of catecholamine and phenylethanolamine derivatives.

The primary and most direct synthetic route to isopropyloctopamine is through the reductive amination of a suitable precursor. This method is widely used in organic synthesis for the formation of amines from carbonyl compounds and is known for its efficiency and versatility.

Core Synthesis Pathway: Reductive Amination

The most logical and industrially scalable approach to synthesize isopropyloctopamine is via the reductive amination of octopamine with acetone (B3395972) . This reaction proceeds in two main steps:

-

Imine Formation: The primary amine group of octopamine nucleophilically attacks the carbonyl carbon of acetone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, also known as an imine.

-

Reduction: The resulting imine is then reduced to the corresponding secondary amine, isopropyloctopamine, using a suitable reducing agent.

This process can be carried out in a one-pot reaction, where the amine, carbonyl compound, and reducing agent are combined, or in a stepwise manner where the imine is isolated before reduction.

Key Reagents and Their Roles

-

Starting Material: (±)-Octopamine hydrochloride is a commercially available starting material.

-

Alkylating Agent: Acetone serves as the source of the isopropyl group.

-

Reducing Agent: Various reducing agents can be employed for this transformation. Common choices include:

-

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent.

-

Sodium cyanoborohydride (NaBH₃CN): Particularly effective for reductive aminations as it is more selective for the protonated imine over the carbonyl starting material.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C). This method is often preferred for its clean reaction profile and high yields.

-

General Reaction Scheme

Caption: General reaction scheme for the synthesis of Isopropyloctopamine via reductive amination.

Experimental Protocols

Adapted Protocol for Isopropyloctopamine Synthesis (Based on Ractopamine (B1197949) Synthesis)

This protocol is an adaptation of the method described by Bucciol et al. for the synthesis of ractopamine and should be considered a starting point for optimization.

Materials:

-

(±)-Octopamine hydrochloride

-

Acetone

-

Methanol (B129727) (MeOH)

-

Potassium hydroxide (B78521) (KOH)

-

Glacial acetic acid

-

5% Platinum on carbon (Pt/C) or 5% Rhodium on carbon (Rh/C) catalyst

-

Hydrogen gas (H₂)

-

Standard laboratory glassware

-

High-pressure hydrogenation apparatus (autoclave)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, dissolve (±)-octopamine hydrochloride in methanol.

-

Prepare a solution of potassium hydroxide in methanol and add it slowly to the octopamine solution to neutralize the hydrochloride and free the amine.

-

Add a molar excess of acetone to the reaction mixture.

-

Adjust the pH of the mixture to approximately 6.5 using glacial acetic acid. This is crucial for promoting imine formation.

-

-

Catalytic Hydrogenation:

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Add the 5% Pt/C or 5% Rh/C catalyst to the mixture. The catalyst loading is typically around 5-10 mol% relative to the octopamine.

-

Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 5-10 bar.

-

Heat the reaction mixture to 50-80 °C with vigorous stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing the product, can be concentrated under reduced pressure.

-

-

Purification:

-

The crude product can be purified by crystallization or column chromatography to yield pure isopropyloctopamine. The choice of purification method will depend on the purity of the crude product and the desired final purity.

-

Quantitative Data from Analogous Ractopamine Synthesis

The following table summarizes the quantitative data from the synthesis of ractopamine by Bucciol et al., which can serve as a reference for the expected outcomes of the adapted isopropyloctopamine synthesis.

| Parameter | Value |

| Starting Materials | Octopamine, Raspberry Ketone |

| Catalyst | 5% Pt/C or 5% Rh/C |

| Solvent | Methanol |

| Temperature | 50 - 80 °C |

| Hydrogen Pressure | 5 - 10 bar |

| Reaction Time | 3 - 13 hours |

| Yield | Up to 98.9% (for ractopamine) |

Signaling Pathways of Octopamine Receptors

Isopropyloctopamine, as an analog of octopamine, is expected to interact with octopamine receptors. In invertebrates, octopamine receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes. Understanding these signaling pathways provides a framework for predicting the potential biological effects of isopropyloctopamine.

There are several classes of octopamine receptors, which are coupled to different G-proteins and intracellular signaling cascades:

-

α-adrenergic-like Octopamine Receptors (OctαR): These receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

β-adrenergic-like Octopamine Receptors (OctβR): These receptors are generally coupled to Gs proteins, which activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various downstream targets.

Caption: Signaling pathways of α- and β-adrenergic-like octopamine receptors.

Conclusion

The synthesis of isopropyloctopamine can be effectively achieved through the reductive amination of octopamine with acetone. While a specific, published protocol for this exact transformation is scarce, the methodology is well-established in organic chemistry, and detailed procedures for analogous reactions provide a robust framework for its synthesis. The use of catalytic hydrogenation is a promising approach for a clean and efficient reaction. The biological activity of isopropyloctopamine is predicated on its interaction with adrenergic and octopamine receptors, leading to the activation of downstream signaling cascades. This technical guide provides researchers and drug development professionals with the foundational knowledge required for the synthesis and further investigation of this pharmacologically active compound. It is imperative that any synthesis and handling of this compound be conducted with appropriate safety precautions and in accordance with all applicable regulations.

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Deterenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor Binding Affinity and Selectivity Profile

Deterenol hydrochloride is characterized as a highly selective β-adrenergic receptor agonist with no demonstrable activity at α-adrenergic receptors.[1] Functional studies indicate that it acts as a nearly full agonist at both β1 and β2-adrenergic receptors, with no significant selectivity between these two subtypes.[1]

Functional Activity at Adrenergic Receptors

The primary quantitative data available for Deterenol's activity comes from in vitro functional assays on isolated guinea pig tissues. These assays measure the concentration of Deterenol required to produce a half-maximal response (IC50), providing an indication of its functional potency at different β-adrenergic receptor subtypes.

| Tissue Preparation | Predominant Receptor | IC50 (µM) | Reference Compound |

| Guinea Pig Right Atria (Chronotropic Effect) | β1 | 0.411 | Isoproterenol |

| Guinea Pig Left Atria (Inotropic Effect) | β1 | 1.44 | Isoproterenol |

| Guinea Pig Trachea (Relaxant Effect) | β2 | 8.37 | Isoproterenol |

| Data from Anderson, 1983[1] |

The data indicates that Deterenol is more potent in eliciting a response from β1 receptors in atrial tissue compared to β2 receptors in tracheal tissue. However, the author notes that it is considerably less potent than the non-selective β-agonist, isoproterenol, by approximately 200-fold in cardiac muscle and 440-fold in smooth muscle.[1]

Alpha-Adrenergic Receptor Activity

In studies using isolated rabbit aortic strips, a preparation rich in α-adrenergic receptors, this compound showed no detectable alpha-adrenergic activity within the tested concentration range.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the receptor binding affinity and functional activity of a compound like this compound.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] A competition binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., Deterenol) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing a high density of β1 or β2-adrenergic receptors.

-

Radioligand (e.g., [³H]-CGP 12177, a non-selective β-adrenergic antagonist).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-selective antagonist like propranolol).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.[2]

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β-adrenergic receptors, which are Gs-protein coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of this compound at β1 and β2-adrenergic receptors.

Materials:

-

Whole cells expressing β1 or β2-adrenergic receptors.

-

This compound.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells expressing the target receptor in a multi-well plate and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay buffer containing varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the protocol of the chosen cAMP detection kit to quantify the amount of cAMP in each well. This typically involves a competitive immunoassay format.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The EC50 value, which is the concentration that produces 50% of the maximal response, is determined from the resulting dose-response curve.

Signaling Pathway

This compound, as a β-adrenergic agonist, activates the Gs-protein coupled receptor signaling cascade.

Conclusion

This compound is a selective β-adrenergic agonist with functional activity at both β1 and β2 subtypes. The available data from functional assays on isolated tissues provide a quantitative measure of its potency, indicating a preference for β1 receptors, although it is significantly less potent than isoproterenol. The lack of detectable α-adrenergic activity confirms its selectivity for the β-adrenergic system. While direct receptor binding affinity data remains elusive in the reviewed literature, the established functional profile of Deterenol provides a solid foundation for its further investigation and potential applications in pharmacological research. The detailed experimental protocols provided herein offer a standardized approach for future studies aimed at further elucidating the molecular pharmacology of this compound.

References

Isopropylnorsynephrine: A Deep Dive into its Preclinical Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylnorsynephrine, also known as deterenol (B1218765) or isopropyloctopamine, is a synthetic stimulant classified as a beta-selective and direct-acting adrenergic agonist.[1] It has been identified as a declared and non-declared ingredient in dietary supplements, particularly those marketed for weight loss and enhanced athletic performance. Despite its presence in consumer products and its pharmacological classification, a comprehensive preclinical pharmacokinetic profile of Isopropylnorsynephrine is notably absent from publicly available scientific literature. This technical guide synthesizes the existing data on its metabolism, outlines the standard experimental protocols for characterizing the pharmacokinetics of such a compound, and details its theoretical signaling pathway based on its known mechanism of action.

Pharmacokinetic Profile

A thorough review of scientific databases reveals a significant gap in the understanding of the preclinical pharmacokinetics of Isopropylnorsynephrine. As of the writing of this guide, no published studies provide quantitative data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), or oral bioavailability in any preclinical animal model.

The primary source of information regarding the biotransformation of Isopropylnorsynephrine comes from a study focused on its detection for doping control purposes.

Absorption

The route of administration in the available human metabolic study was oral, suggesting absorption from the gastrointestinal tract.[1] However, the extent and rate of absorption (bioavailability) have not been quantified in preclinical models. One non-peer-reviewed source suggests that the bioavailability of para-hydroxylated phenylethylamine derivatives like Isopropylnorsynephrine is likely to be poor.

Distribution

There is no available data on the volume of distribution or tissue penetration of Isopropylnorsynephrine in preclinical models.

Metabolism

Following oral administration in a human pilot study, Isopropylnorsynephrine undergoes metabolism primarily through conjugation. The identified urinary metabolites include:

-

Intact Isopropylnorsynephrine

-

Hydroxylated Isopropylnorsynephrine

-

Glucuronide conjugates of Isopropylnorsynephrine

-

Sulfate (B86663) conjugates of Isopropylnorsynephrine

Isopropylnorsynephrine sulfate was identified as the most abundant urinary metabolite. Notably, dealkylation to octopamine (B1677172) was not observed as a significant metabolic pathway.[1]

Excretion

The primary route of excretion studied has been renal. In a human study, the intact drug and its metabolites were detected in urine for up to 48 hours post-administration following an oral dose of approximately 8.7 mg.[1]

Quantitative Data Summary

As previously stated, no quantitative preclinical pharmacokinetic data is available in the public domain. A standard pharmacokinetic data table would typically include the parameters listed below, which remain to be determined for Isopropylnorsynephrine.

| Parameter | Route | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) | Reference |

| Isopropylnorsynephrine | Oral | Rat | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |

| Isopropylnorsynephrine | IV | Rat | - | Data Not Available | - | Data Not Available | Data Not Available | - | - |

Experimental Protocols

The following sections describe the standard methodologies that would be employed in preclinical studies to determine the pharmacokinetic profile of a compound like Isopropylnorsynephrine.

Animal Models

Standard preclinical pharmacokinetic studies typically utilize rodent models, such as Sprague-Dawley or Wistar rats, and non-rodent models like beagle dogs or cynomolgus monkeys. The choice of species is often based on similarities in metabolic profiles to humans.

Dosing and Sample Collection

For a comprehensive pharmacokinetic assessment, both intravenous (IV) and oral (PO) administration routes are investigated.

-

Intravenous Administration: A single bolus dose is administered, typically via the tail vein in rats. Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

-

Oral Administration: A single dose is administered via oral gavage. Blood samples are collected at similar time points as the IV route.

Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis. For excretion studies, urine and feces are collected over specified intervals.

Bioanalytical Method

The quantification of Isopropylnorsynephrine in biological matrices like plasma and urine would be achieved using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Due to the complexity of biological matrices, sample preparation is crucial. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: A C18 column is commonly used for the separation of small molecules like Isopropylnorsynephrine.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

The method would be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Signaling Pathway

Isopropylnorsynephrine is a beta-adrenergic agonist.[1] While specific receptor subtype affinity studies are not available for Isopropylnorsynephrine itself, its structural similarity to other beta-agonists suggests it interacts with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for beta-adrenergic receptor activation is detailed below.

Upon binding of Isopropylnorsynephrine to a beta-adrenergic receptor (likely β1 or β2), the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an intracellular second messenger, cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response. In the context of adipocytes, this cascade results in the activation of hormone-sensitive lipase, leading to the breakdown of triglycerides (lipolysis).[2]

Conclusion

While Isopropylnorsynephrine is recognized as a beta-adrenergic agonist and its metabolic fate has been partially elucidated for analytical purposes, there is a critical lack of publicly available preclinical pharmacokinetic data. The absence of information on its absorption, distribution, and quantitative plasma concentration over time in animal models hinders a complete understanding of its pharmacological profile. Future research should focus on conducting formal ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant preclinical species to determine its pharmacokinetic parameters. Such data is essential for a comprehensive safety and efficacy evaluation of this compound. Researchers in drug development should be aware of this data gap when encountering Isopropylnorsynephrine in dietary supplements or considering it as a pharmacological tool.

References

- 1. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]

Deterenol: A Technical Whitepaper on its Historical Context, Discovery, and Pharmacological Profile

Abstract

Deterenol, also known as isopropylnorsynephrine or isopropyloctopamine, is a synthetic compound that has garnered attention both as a research chemical and as an undeclared and prohibited ingredient in dietary supplements. This technical guide provides a comprehensive overview of the historical context of its emergence in scientific literature, its discovery as a potent research compound, and its detailed pharmacological profile as a non-selective β-adrenergic receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and an examination of its mechanism of action.

Historical Context and Discovery as a Research Compound

The most definitive early pharmacological characterization of Deterenol as a research compound was published by W.G. Anderson in 1983. This seminal study established its identity as a highly selective β-adrenergic agonist with no α-adrenergic activity. Prior to this, a 1949 study by Marsh and Herring on the comparative pharmacology of N-alkyl-1-(p-hydroxyphenyl)-2-aminoethanols likely encompassed compounds of Deterenol's structural class. Between 1975 and 1982, Deterenol was reportedly used in Europe as an ophthalmological preparation for the treatment of glaucoma.[1]

In recent years, Deterenol has been the subject of public health concerns due to its illicit inclusion in weight-loss and sports supplements.[2] This has led to numerous studies analyzing its presence in commercial products and has renewed interest in its pharmacological and toxicological properties.

Pharmacological Profile

Deterenol is a non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 adrenergic receptors.[3] This activity is responsible for its physiological effects, which include increasing heart rate, inducing bronchodilation (relaxation of airway smooth muscles), and stimulating lipolysis (the breakdown of fats).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from pivotal studies on Deterenol's pharmacological activity.

Table 1: In Vitro Sympathomimetic Activity of Deterenol (N-isopropyloctopamine)

| Tissue Preparation | Parameter | Value | Reference |

| Isolated right guinea pig atria | IC50 | 0.411 µM | [3] |

| Isolated left guinea pig atria | IC50 | 1.44 µM | [3] |

| Isolated guinea pig trachea | IC50 | 8.37 µM | [3] |

IC50 values represent the concentration of Deterenol required to elicit 50% of the maximal response.

Table 2: Lipolytic Activity of Deterenol in Human Adipocytes

| Compound | Lipolytic Effect | Notes | Reference |

| Isopropylnorsynephrine (Deterenol) | Stronger lipolytic agent than synephrine | Active at 1 µg/ml, reproducing over 60% of the maximal effect of isoprenaline. | [4] |

Table 3: Quantification of Deterenol in Adulterated Dietary Supplements

| Number of Brands Analyzed | Number of Brands Containing Deterenol | Range of Quantities per Serving | Analytical Method | Reference |

| 17 | 13 | 2.7 mg to 17 mg | UHPLC-Quadrupole-Orbitrap Mass Spectrometry | [2] |

Signaling Pathway

As a β-adrenergic agonist, Deterenol initiates its cellular effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological responses associated with Deterenol, such as increased heart rate, bronchodilation, and lipolysis.

Experimental Protocols

In Vitro Characterization of Sympathomimetic Activity (Adapted from Anderson, 1983)

This protocol outlines the methodology used to determine the potency of Deterenol on isolated cardiac and smooth muscle tissues.

-

Tissue Preparation:

-

Right and left atria and trachea were isolated from guinea pigs.

-

Aortic strips were prepared from rabbits.

-

Tissues were suspended in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

Tissues were allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves were generated for Deterenol and the reference agonist, isoproterenol.

-

For atrial preparations, the increase in the rate of contraction (chronotropic effect) and force of contraction (inotropic effect) were measured.

-

For tracheal and aortic preparations, relaxation or contraction was measured.

-

-

Data Analysis:

-

The concentration of the agonist that produced 50% of the maximal response (IC50) was calculated to determine potency.

-

Lipolysis Assay in Human Adipocytes (Adapted from Mercader et al., 2011)

This protocol describes the method to assess the lipolytic activity of Deterenol in human fat cells.

-

Adipocyte Isolation:

-

Human adipose tissue was obtained from surgical biopsies.

-

Adipocytes were isolated by collagenase digestion.

-

-

Lipolysis Measurement:

-

Isolated adipocytes were incubated in a buffer containing various concentrations of Deterenol or a reference agonist (isoprenaline).

-

The incubation was carried out at 37°C for a defined period.

-

The amount of glycerol (B35011) released into the incubation medium was measured as an index of lipolysis. Glycerol concentration is determined using a colorimetric or fluorometric assay kit.

-

-

Data Analysis:

-

The amount of glycerol released was normalized to the number of cells or total lipid content.

-

The lipolytic effect of Deterenol was compared to that of the reference agonist.

-

Quantification in Supplements by UHPLC-MS (Adapted from Cohen et al., 2021)

This protocol provides a general workflow for the detection and quantification of Deterenol in dietary supplements.

-

Sample Preparation:

-

The supplement product is accurately weighed and dissolved in a suitable solvent (e.g., methanol).

-

The sample is vortexed, sonicated, and centrifuged to ensure complete dissolution and removal of insoluble excipients.

-

The supernatant is filtered prior to analysis.

-

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap or Quadrupole-Time-of-Flight).

-

-

Chromatographic Conditions:

-

A C18 or similar reversed-phase column is used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

-

-

Mass Spectrometry Detection:

-

The mass spectrometer is operated in positive electrospray ionization mode.

-

Data is acquired in full scan mode for qualitative identification based on accurate mass and in targeted MS/MS mode for quantitative analysis using specific precursor and product ions.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of Deterenol.

-

The concentration of Deterenol in the supplement sample is determined by comparing its peak area to the calibration curve.

-

Conclusion

Deterenol is a potent, non-selective β-adrenergic agonist that has been a subject of pharmacological research for several decades. Its well-defined mechanism of action through the β-adrenergic signaling pathway makes it a useful tool for studying adrenergic receptor function. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in the fields of pharmacology and drug development. However, the prevalence of Deterenol as an undeclared ingredient in dietary supplements highlights the need for continued vigilance and robust analytical methods for its detection to ensure consumer safety. Future research may focus on further elucidating the long-term physiological effects of Deterenol and developing more selective β-adrenergic agonists with improved therapeutic profiles.

References

- 1. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 2. Nine prohibited stimulants found in sports and weight loss supplements: deterenol, phenpromethamine (Vonedrine), oxilofrine, octodrine, beta-methylphenylethylamine (BMPEA), 1,3-dimethylamylamine (1,3-DMAA), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylbutylamine (1,3-DMBA) and higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sympathomimetic activity of N-isopropyloctopamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Adulterants in Herbal Weight Loss Supplements [mdpi.com]

An In-Depth Technical Guide to the In Vitro Characterization of Deterenol Hydrochloride's Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol Hydrochloride, also known as Isopropylnorsynephrine or Isopropyloctopamine, is a sympathomimetic amine that functions as a stimulant.[1] It has been identified as a non-selective β-adrenergic receptor (β-AR) agonist, exhibiting activity at both β1 and β2 subtypes.[2] Its structure features a phenethanolamine core with an isopropyl group attached to the nitrogen atom, which is crucial for its biological activity.[2] As a β-agonist, Deterenol mimics the effects of endogenous catecholamines like epinephrine, leading to physiological responses such as increased heart rate, relaxation of bronchial smooth muscle (bronchodilation), and lipolysis.[2][3]

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bioactivity of this compound. It details its mechanism of action, presents available quantitative data, and outlines the standard experimental protocols for assessing its receptor affinity and functional potency.

Mechanism of Action & Signaling Pathway

Deterenol exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction primarily involves the Gs alpha subunit (Gαs).[3] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[3][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.[3] In vitro studies have confirmed that Deterenol is a selective beta-agonist with no observed alpha-adrenergic activity.[5]

Quantitative Bioactivity Data

Quantitative analysis is essential for defining the potency and efficacy of a compound. The primary parameters are the inhibition constant (Ki), which measures binding affinity, and the half-maximal effective concentration (EC50), which measures functional potency.

While Deterenol is established as a β-agonist, comprehensive public data on its binding affinity (Ki) and receptor-specific potency (EC50) in recombinant cell lines is limited. However, one key study characterized its functional effects in isolated guinea pig tissues.[6]

| Parameter | Tissue Preparation | Value (µM) | Reference |

| IC50 | Isolated Right Guinea Pig Atria | 0.411 | [6] |

| IC50 | Isolated Left Guinea Pig Atria | 1.44 | [6] |

| IC50 | Isolated Guinea Pig Trachea | 8.37 | [6] |

Note: The values are reported as IC50, representing the concentration that causes a half-maximal increase in tissue tension in this experimental context.

Experimental Protocols

The following sections detail standardized in vitro protocols for characterizing compounds like this compound.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (Deterenol) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[7] It is considered the gold standard for determining binding affinity.[7]

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[8]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable β-AR radioligand (e.g., [³H]-dihydroalprenolol), and serially diluted concentrations of unlabeled this compound.[8] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like propranolol).[9]

-

Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 37°C), to allow the binding to reach equilibrium.[8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements to get specific binding. Plot the percentage of specific binding against the log concentration of Deterenol to generate a competition curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a direct readout of Gs-coupled receptor activation.[10]

Detailed Methodology:

-

Cell Culture: Seed cells stably or transiently expressing the β-adrenergic receptor subtype of interest into 96- or 384-well microplates and culture overnight.[11]

-

Pre-treatment: Aspirate the culture medium and replace it with stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Incubate for approximately 30 minutes.[12]

-

Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a control with a known β-agonist like isoproterenol (B85558) to determine the maximum system response.[13]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.[11]

-

Cell Lysis: Add a lysis buffer to stop the reaction and release the accumulated intracellular cAMP.[11]

-

cAMP Detection: Quantify the cAMP concentration in the lysate using a competitive immunoassay detection kit. Common formats include HTRF® (Homogeneous Time-Resolved Fluorescence), AlphaScreen®, or bioluminescent-based assays (cAMP-Glo™).[14][15] These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.[15]

-

Data Analysis: Read the plate on a microplate reader compatible with the chosen detection technology. Convert the raw signal to cAMP concentration using a standard curve run in parallel.[15] Plot the cAMP concentration against the log concentration of Deterenol to generate a dose-response curve and calculate the EC50 value, which represents the concentration of Deterenol required to elicit 50% of the maximal response.

Conclusion

This compound is a non-selective β-adrenergic receptor agonist that activates the Gs-adenylyl cyclase-cAMP signaling cascade.[2][3] Its in vitro characterization relies on a suite of established pharmacological assays. Radioligand binding assays are employed to determine its binding affinity (Ki) at specific β-AR subtypes, while functional assays, such as cAMP accumulation, are crucial for quantifying its potency (EC50) and efficacy as an agonist. The data and protocols outlined in this guide provide a foundational framework for researchers to rigorously evaluate the bioactivity of Deterenol and similar β-adrenergic compounds.

References

- 1. Deterenol - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 23239-36-3 | >98% [smolecule.com]

- 3. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. webefit.com [webefit.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 13. Effects of opioid substances on cAMP response to the beta-adrenergic agonist isoproterenol in human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP-Glo™ Assay Protocol [promega.sg]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Deterenol Hydrochloride: A Technical Guide to its Role as a Non-Selective Beta-Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deterenol (B1218765) hydrochloride, also known as isopropyloctopamine, is a synthetic sympathomimetic amine that has been historically classified as a non-selective β-adrenergic receptor agonist. It has been investigated for its potential therapeutic effects, including bronchodilation and lipolysis, and has appeared in dietary supplements marketed for weight loss and athletic performance. This technical guide provides an in-depth analysis of the pharmacological properties of deterenol hydrochloride, focusing on its interaction with β-adrenergic receptors. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways. Recent evidence suggests a more nuanced activity profile than previously understood, with a potential for selectivity towards the β1-adrenergic receptor subtype.

Introduction

This compound (4-hydroxy-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride) is a phenethanolamine derivative structurally related to other adrenergic agonists like synephrine (B1677852) and octopamine.[1] Its sympathomimetic effects are mediated through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the regulation of various physiological processes, including cardiac function, bronchodilation, and metabolism.[1] While traditionally considered a non-selective agonist of both β1 and β2-adrenergic receptors, this guide presents data that challenges this broad classification.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₈ClNO₂ |

| Molecular Weight | 231.72 g/mol |

| CAS Number | 23239-36-3 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Interaction with β-Adrenergic Receptors

Deterenol's biological activity stems from its ability to bind to and activate β-adrenergic receptors, mimicking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This activation initiates a downstream signaling cascade that ultimately leads to the physiological responses associated with the compound.

Quantitative Analysis of Receptor Activity

Recent in vitro studies have provided quantitative data on the potency and efficacy of deterenol at human β-adrenergic receptor subtypes. These findings are crucial for understanding its pharmacological profile.

| Receptor Subtype | Parameter | Value | Reference |

| Human β1-Adrenergic Receptor | EC₅₀ | 117 nM | [2] |

| Eₘₐₓ | 105% | [2] | |

| Human β2-Adrenergic Receptor | Activity | No activation observed | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.

Notably, a 2024 study demonstrated that isopropyloctopamine (deterenol) is a potent full agonist at the human β1-adrenergic receptor, with an EC₅₀ of 117 nM and an Eₘₐₓ of 105%.[2] In contrast, the same study found no activation of the human β2-adrenergic receptor by deterenol.[2] This finding suggests that deterenol may exhibit significant selectivity for the β1 subtype, a departure from its historical "non-selective" label.

Earlier studies on isolated guinea pig tissues also provide valuable, albeit less specific, quantitative data.

| Tissue Preparation | Parameter | Value |

| Guinea Pig Right Atria (β1-rich) | IC₅₀ | 0.411 µM |

| Guinea Pig Left Atria (β1-rich) | IC₅₀ | 1.44 µM |

| Guinea Pig Trachea (β2-rich) | IC₅₀ | 8.37 µM |

IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration that produces 50% of the maximal response in an isolated tissue assay.

These earlier findings in guinea pig tissues, showing a higher potency in atria (predominantly β1 receptors) compared to the trachea (predominantly β2 receptors), are consistent with the more recent findings of β1-selectivity.

Signaling Pathways

The activation of β1-adrenergic receptors by deterenol initiates a well-characterized signaling cascade. The binding of deterenol to the receptor induces a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, resulting in a cellular response.

Experimental Protocols

The following sections outline the general methodologies used in the key experiments cited in this guide.

Isolated Organ Bath Experiments

These experiments are fundamental for assessing the functional activity of a compound on specific tissues.

Objective: To determine the potency (IC₅₀) and efficacy of deterenol on isolated tissues rich in specific β-adrenergic receptor subtypes.

Methodology:

-

Tissue Preparation: Tissues such as guinea pig atria (rich in β1 receptors) and trachea (rich in β2 receptors) are dissected and mounted in an organ bath.

-

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Transducer and Recording: The tissue is connected to a force transducer to measure isometric contractions. The output from the transducer is recorded using a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Deterenol is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous concentration has stabilized.

-

Data Analysis: The responses (e.g., increase in heart rate for atria, relaxation for pre-contracted trachea) are plotted against the logarithm of the deterenol concentration to generate a concentration-response curve. The IC₅₀ value is then calculated from this curve.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of deterenol for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cells transfected with the human β1 or β2-adrenergic receptor) are prepared.

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand (e.g., [³H]CGP-12177, a known β-adrenergic antagonist), and varying concentrations of the unlabeled competitor ligand (deterenol).

-

Incubation: The components are incubated together to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ of deterenol is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays in Recombinant Cell Lines (cAMP Accumulation Assay)

These assays measure the functional consequence of receptor activation in a controlled cellular environment.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of deterenol in stimulating cAMP production via β1 and β2-adrenergic receptors.

Methodology:

-

Cell Culture: Cells stably expressing the human β1 or β2-adrenergic receptor are cultured.

-

Cell Plating: The cells are plated in multi-well plates.

-

Compound Treatment: The cells are treated with varying concentrations of deterenol.

-

Cell Lysis: After a specified incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The cAMP levels are plotted against the logarithm of the deterenol concentration to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.

Discussion and Future Directions

The available evidence indicates that this compound is a potent agonist at the β1-adrenergic receptor. The historical classification of deterenol as a "non-selective" β-agonist should be revisited in light of recent findings demonstrating a lack of activity at the β2-adrenergic receptor.[2] This β1-selectivity has significant implications for its physiological effects, which would be expected to be predominantly cardiac in nature, with less of an effect on bronchial smooth muscle.

Further research is warranted to fully elucidate the pharmacological profile of deterenol. Specifically, radioligand binding studies to determine its affinity (Ki) for both β1 and β2-adrenergic receptors would provide a more complete understanding of its receptor interaction. Additionally, in vivo studies are needed to confirm the physiological consequences of its apparent β1-selectivity.

Conclusion

This compound is a sympathomimetic amine that functions as a potent full agonist at the β1-adrenergic receptor. Its activity at the β2-adrenergic receptor appears to be negligible, suggesting a selective pharmacological profile. The primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this and related compounds. The potential for β1-selectivity highlights the importance of continued investigation into the pharmacology of synthetic adrenergic agonists.

References

An In-depth Technical Guide to the Molecular Structure of Deterenol Hydrochloride

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of Deterenol Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties

This compound is the hydrochloride salt of Deterenol, a synthetic stimulant that functions as a non-selective beta-adrenergic receptor agonist.[1][2] Its chemical structure is characterized by a phenethanolamine core, with an isopropyl group attached to the nitrogen atom and a hydroxyl group on the para-position of the benzene (B151609) ring.[1] The compound is a racemic mixture.[3][4]

The key quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride | [1] |

| Synonyms | Isopropyloctopamine HCl, Isopropylnorsynephrine HCl, AL842 | [2][5][6] |

| CAS Number | 23239-36-3 | [1][2][5] |

| Molecular Formula | C₁₁H₁₈ClNO₂ (or C₁₁H₁₇NO₂ • HCl) | [1][2][3][5] |

| Molecular Weight | 231.72 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 152-152.5 °C, 155-157°C | [1][7] |

| Solubility | Soluble in DMSO; Slightly soluble in water and acetonitrile | [1][2] |

| Exact Mass | 231.1026065 Da | [1] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Storage Condition | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [8] |

Synthesis and Experimental Protocols

The synthesis and structural elucidation of this compound involve specific chemical reactions and analytical techniques to ensure purity and confirm identity.

Two primary synthesis routes are commonly cited.

Route 1: Reductive Amination This method involves the reduction of an ethanone (B97240) precursor.

-

Starting Material: 1.0 g of 2-isopropylamino-1-(4-hydroxyphenyl)-ethanone hydrochloride is dissolved in 15 ml of methanol (B129727).[7]

-

Catalyst Addition: 50 mg of 10% palladium on activated carbon (Pd/C) is added to the solution.[7]

-

Hydrogenation: The air in the reaction vessel is replaced with hydrogen gas. The reaction mixture is stirred under atmospheric pressure at room temperature for 24 hours.[7]

-

Work-up: Upon completion, the palladium catalyst is removed by filtration.[7]

-

Purification: The filtrate is concentrated to dryness. The resulting residue is recrystallized from methanol to yield pure this compound as colorless crystals.[7]

Route 2: Nucleophilic Substitution This route involves the reaction of a chloro-substituted ketone with isopropylamine (B41738).

-

Starting Material: 1.0 g of 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) is dissolved in 10 ml of methanol.[9]

-

Amine Addition: 5 ml of isopropylamine is added dropwise to the suspension. The mixture is stirred at room temperature for 6 hours as the solid dissolves.[9]

-

Work-up: Excess isopropylamine and methanol are removed by distillation. The residue is then dissolved in a dilute hydrochloric acid solution.[9]

-

Purification: The acidic solution is evaporated to dryness, and the resulting solid is recrystallized from methanol to yield the final product.[9]

To confirm the molecular structure and purity of the synthesized this compound, a standard battery of analytical tests is employed.

-

Melting Point Analysis: The melting point is determined using a standard melting point apparatus. A sharp melting range (e.g., 155-157°C) is indicative of high purity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to identify the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons, the methine protons of the ethanolamine (B43304) backbone and isopropyl group, the methylene (B1212753) protons, and the methyl protons of the isopropyl group.[9]

-

¹³C NMR: Used to identify the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include a broad O-H stretch for the phenol (B47542) and alcohol groups, an N-H stretch for the secondary amine, and C-H stretches for the aromatic and aliphatic portions.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the compound (C₁₁H₁₈ClNO₂).[5] Fragmentation patterns can further corroborate the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single, sharp peak on the chromatogram indicates the absence of significant impurities. This technique, coupled with mass spectrometry (UHPLC-MS), is also used for quantitative analysis in complex matrices like dietary supplements.

Mechanism of Action and Signaling Pathway

This compound functions as a non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 adrenergic receptors.[1][2] This dual agonism triggers distinct physiological responses through a G-protein coupled receptor (GPCR) signaling cascade.

-

β1-Adrenergic Stimulation: Activation of β1 receptors, primarily located in the heart, leads to an increased heart rate and enhanced cardiac output.[1]

-

β2-Adrenergic Stimulation: Activation of β2 receptors, found in the smooth muscle of the lungs, results in bronchodilation and improved airflow.[1]

-

Lipolysis: The compound also stimulates β-adrenergic receptors in human adipocytes, promoting lipolysis—the breakdown of triglycerides into free fatty acids and glycerol.[1][2]

Caption: Signaling pathway of Deterenol as a non-selective β-adrenergic agonist.

Standard Experimental and Analytical Workflow

The logical workflow for the synthesis and characterization of a compound like this compound follows a sequential process from initial synthesis to final structural confirmation and purity assessment. This ensures the material is well-defined and suitable for further research or development.

References

- 1. Buy this compound | 23239-36-3 | >98% [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [precision.fda.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Deterenol (hydrochloride) - MedChem Express [bioscience.co.uk]

- 6. Deterenol - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

Methodological & Application

Standard Operating Procedure for Dissolving Deterenol Hydrochloride for in vivo Studies

Application Note and Protocols for Researchers

This document provides a detailed standard operating procedure (SOP) for the preparation of Deterenol Hydrochloride solutions intended for in vivo research applications. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure consistent and safe preparation of this compound for administration in animal models.

Physicochemical Properties of this compound

This compound, also known as Isopropyloctopamine or Isopropylnorsynephrine, is a non-selective β-adrenergic receptor agonist.[1][2] It presents as a white to off-white crystalline solid and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][4]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [3] |

| Molecular Weight | 231.72 g/mol | [3] |

| Melting Point | 155-157 °C | [4] |

| Appearance | White to Off-White Crystalline Solid | [3] |

| Hygroscopicity | Hygroscopic | [3][4] |

| Purity | Typically ≥95% | [2] |

Solubility Specifications

The solubility of this compound is a critical factor in the preparation of dosing solutions. It is sparingly soluble in aqueous solutions and acetonitrile, but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Water | Slightly soluble | Aqueous solubility can be enhanced with sonication and warming to 60°C to achieve up to 14 mg/mL.[5] It is not recommended to store aqueous solutions for more than one day.[1] | [2][3][5] |

| Acetonitrile | Slightly soluble | [2][3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] | |

| Isotonic Saline (0.9% NaCl) | Slightly soluble | To enhance solubility, a stock in an organic solvent can be diluted into isotonic saline.[1] | [1] |

| Aqueous Buffers | Slightly soluble | Similar to isotonic saline, dilution from an organic stock is recommended.[1] | [1] |

Recommended Protocol for Preparation of Dosing Solutions

This protocol provides a step-by-step guide for the preparation of this compound solutions for parenteral administration in in vivo studies.

3.1. Materials and Equipment

-

This compound powder

-

Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free 0.9% Sodium Chloride (saline) solution

-

Sterile vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

3.2. Preparation of a Stock Solution (10 mg/mL in DMSO)

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

In a sterile vial, add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the solution until the powder is completely dissolved. Gentle warming and sonication may be applied if necessary.

-

Visually inspect the solution to ensure there are no visible particulates.

-

This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

3.3. Preparation of a Working Solution for Injection

-

Thaw the this compound stock solution at room temperature.

-

Calculate the required volume of the stock solution and sterile saline needed to achieve the desired final concentration for injection. Note: To minimize potential toxicity from DMSO, it is crucial to keep the final concentration of DMSO in the working solution as low as possible, ideally below 5%.

-

In a sterile tube, add the required volume of sterile saline.

-

While gently vortexing the saline, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation of the compound.

-

Once the working solution is prepared, sterile-filter it using a 0.22 µm syringe filter into a new sterile vial.

-

It is recommended to prepare the working solution fresh on the day of the experiment and not to store it for more than 24 hours.[1]

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for in vivo administration.

Caption: Workflow for this compound solution preparation.

Signaling Pathway of this compound

This compound acts as a non-selective agonist for β-adrenergic receptors. Its mechanism of action involves the stimulation of these receptors, leading to downstream cellular responses.

References

- 1. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Deterenol Hydrochloride Stock Solutions: Preparation and Short-Term Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deterenol Hydrochloride is a non-selective β-adrenergic receptor agonist that is utilized in a variety of research applications, including studies on cardiac function, bronchodilation, and lipolysis.[1][2] Accurate and reproducible experimental results are critically dependent on the proper preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and guidance on their short-term stability.

This compound is a white to off-white crystalline solid that is hygroscopic.[3] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO), water, and acetonitrile.[1][4] Due to its catecholamine structure, this compound is susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to light, alkaline pH, and elevated temperatures. Therefore, careful handling and storage are paramount to maintaining the integrity of the compound in solution.

Materials and Equipment

Materials:

-

This compound powder (≥95% purity)[1]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, deionized, and purified water (for aqueous solutions)

-

Sterile, amber microcentrifuge tubes or vials

-

Pipette tips

-

Inert gas (e.g., argon or nitrogen) (optional but recommended)[1]

Equipment:

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes

-

Fume hood

-

-20°C and -80°C freezers

-

pH meter (for aqueous solutions)

-

Filtration device with 0.22 µm filter (for aqueous solutions)[4]

Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation, as the compound is hygroscopic.[3]

-

Weighing: In a fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 2.317 mg of this compound (Molecular Weight: 231.7 g/mol ).[1]

-

Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Inert Gas (Optional): For enhanced stability, briefly purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) before capping.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of this compound Aqueous Working Solutions

Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.[1] It is not recommended to store aqueous solutions for more than one day.[1]

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution: Dilute the DMSO stock solution to the desired final concentration in a sterile, aqueous buffer or isotonic saline. Ensure the final concentration of DMSO is compatible with the experimental system, as organic solvents may have physiological effects.[1]

-

pH Adjustment (if necessary): For optimal stability, the pH of the aqueous solution can be adjusted to a slightly acidic range (e.g., pH 4-5), as catecholamines are more stable under acidic conditions.

-

Sterilization (Optional): If required for the application, filter the final aqueous solution through a 0.22 µm sterile filter.[4]

-

Immediate Use: Use the freshly prepared aqueous working solution immediately.

Short-Term Stability Data

Specific quantitative data on the short-term stability of this compound in various solvents and temperatures is limited in publicly available literature. The following table provides a summary of recommended storage conditions based on available information and general knowledge of catecholamine stability. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

| Solvent | Concentration | Storage Temperature | Duration | Stability Notes |

| DMSO | 10 mM | -20°C | 1 month | Protect from light. Avoid repeated freeze-thaw cycles.[4] |

| DMSO | 10 mM | -80°C | 6 months | Protect from light. Avoid repeated freeze-thaw cycles.[4] |

| Aqueous Buffer | 1 µM - 1 mM | 4°C | < 24 hours | Prepare fresh daily. Prone to oxidation.[1] |

| Aqueous Buffer | 1 µM - 1 mM | Room Temp | < 8 hours | Use immediately. Degradation is accelerated at room temperature. |

Experimental Protocol for Short-Term Stability Assessment

To determine the stability of this compound stock solutions under specific laboratory conditions, the following experimental workflow can be implemented.

-